molecular formula C20H30N2O3 B5289664 ETHYL 4-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5289664
M. Wt: 346.5 g/mol
InChI Key: JSAVHNTUTCEBTO-ONEGZZNKSA-N
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Description

ETHYL 4-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound characterized by the presence of an adamantyl group, a pyrazine ring, and an ester functional group

Properties

IUPAC Name

ethyl 4-[(E)-3-(1-adamantyl)-3-oxoprop-1-enyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-25-19(24)22-7-5-21(6-8-22)4-3-18(23)20-12-15-9-16(13-20)11-17(10-15)14-20/h3-4,15-17H,2,5-14H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAVHNTUTCEBTO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 2-(1-adamantyl)ethylbromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide . This reaction yields an adamantyl-substituted β-keto ester, which can then undergo further transformations to introduce the pyrazine ring and the ester functional group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The adamantyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups or modify existing ones, leading to a diverse array of derivatives.

Scientific Research Applications

ETHYL 4-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 4-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s adamantyl group and pyrazine ring contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets and influence various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE stands out due to its combination of an adamantyl group, a pyrazine ring, and an ester functional group. This unique structure imparts specific chemical and biological properties, making it valuable for a wide range of applications in research and industry.

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